

Technical Whitepaper: Decyl 2-Chloroacetate (CAS 6974-05-6)

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Compound of Interest

Compound Name: Decyl 2-chloroacetate

CAS No.: 6974-05-6

Cat. No.: B1361533

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Strategic Intermediate for Cationic Surfactants, Lipid Systems, and Lubricant Additives

Executive Summary

Decyl 2-chloroacetate (CAS 6974-05-6) is a specialized alkylating ester serving as a critical building block in the synthesis of functional soft materials. Unlike short-chain chloroacetates used primarily as solvent intermediates, the decyl derivative combines a lipophilic C10 tail with a highly reactive

-chlorocarbonyl core. This bifunctionality makes it indispensable in the engineering of gemini surfactants, quaternary ammonium compounds (QACs) for antimicrobial applications, and ashless anti-wear additives for high-performance lubricants.

This guide provides a rigorous technical analysis of **Decyl 2-chloroacetate**, detailing its physicochemical profile, validated synthesis protocols, and downstream applications in drug delivery and industrial tribology.

Physicochemical Profile

Decyl 2-chloroacetate is a colorless to pale yellow liquid characterized by moderate volatility and high lipophilicity.[1] Its reactivity is dominated by the electrophilic nature of the

-carbon, making it susceptible to nucleophilic attack (

) by amines and thiols.

Property	Value	Technical Note
CAS Number	6974-05-6	
IUPAC Name	Decyl 2-chloroacetate	Synonyms: Decyl chloroacetate; Acetic acid, chloro-, decyl ester
Molecular Formula		
Molecular Weight	234.76 g/mol	
Physical State	Liquid	Colorless to pale yellow
Density	0.972 g/cm ³	@ 25°C (Predicted)
Boiling Point	~274.5°C	@ 760 mmHg
Flash Point	147.2°C	High flash point allows for safer high-temp processing
Solubility	Organic Solvents	Soluble in ethanol, ether, chloroform; Insoluble in water
Reactivity	Alkylating Agent	High reactivity toward nucleophiles (amines, thiols)

Synthesis & Production Logic

The production of **Decyl 2-chloroacetate** is typically achieved via Fischer esterification or Acyl Chloride substitution. The choice of method depends on the required scale and purity.

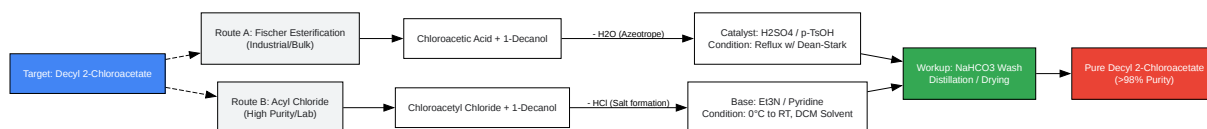
Validated Synthesis Pathways

- Industrial Route (Fischer Esterification):

- Reactants: Chloroacetic acid + 1-Decanol.[1]
- Catalyst: Acid catalyst (e.g.,
, p-TsOH, or Zinc Methanesulfonate).
- Process: Azeotropic distillation is critical to remove water and drive the equilibrium forward.
- Advantage: Cost-effective for bulk production.
- Laboratory Route (Acyl Chloride):
 - Reactants: Chloroacetyl chloride + 1-Decanol.
 - Base: Triethylamine or Pyridine (to scavenge HCl).
 - Advantage: Higher yield, milder conditions, no water byproduct.

Synthesis Workflow Visualization

The following diagram illustrates the decision logic and reaction pathways for synthesizing **Decyl 2-chloroacetate**.



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Figure 1: Comparative synthesis pathways for **Decyl 2-chloroacetate**, highlighting the trade-off between atom economy (Route A) and reaction mildness (Route B).

Experimental Protocol: Acid-Catalyzed Esterification

Objective: Synthesize 50g of **Decyl 2-chloroacetate** via azeotropic esterification. Safety

Warning: Chloroacetic acid is corrosive and toxic.^[2]^[3] Work in a fume hood.

Materials^[1]^[2]^[4]^[6]^[7]^[8]^[9]^[10]^[11]

- Chloroacetic acid (1.1 eq)^[2]
- 1-Decanol (1.0 eq)
- Toluene or Benzene (Solvent for azeotrope)
- p-Toluenesulfonic acid (p-TsOH) (1 mol%)
- Equipment: Dean-Stark trap, Reflux condenser, Round-bottom flask.

Step-by-Step Methodology

- Setup: Charge a 250mL round-bottom flask with 1-decanol (0.2 mol) and chloroacetic acid (0.22 mol). Add 100mL toluene and p-TsOH (0.002 mol).
- Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110-115°C).
- Monitoring: Continue reflux until water collection in the trap ceases (theoretical vol: ~3.6 mL). This typically takes 3-5 hours.
 - Self-Validation Check: Monitor reaction progress via TLC (Mobile phase 8:2 Hexane:EtOAc). The spot for Decanol () should disappear.
- Workup: Cool the mixture to room temperature.
 - Wash with saturated (2 x 50mL) to neutralize excess acid. Caution: CO₂ evolution.
 - Wash with Brine (1 x 50mL).

- Dry the organic layer over anhydrous .
- Purification: Remove toluene under reduced pressure (Rotary Evaporator).
 - Optional: Vacuum distillation can be performed for high purity (>99%), though the crude is often sufficient for surfactant synthesis.
- Characterization:
 - ¹H NMR (CDCl₃): Look for a singlet at ppm (2H,) and a triplet at ppm (2H,).

Reactivity & Applications

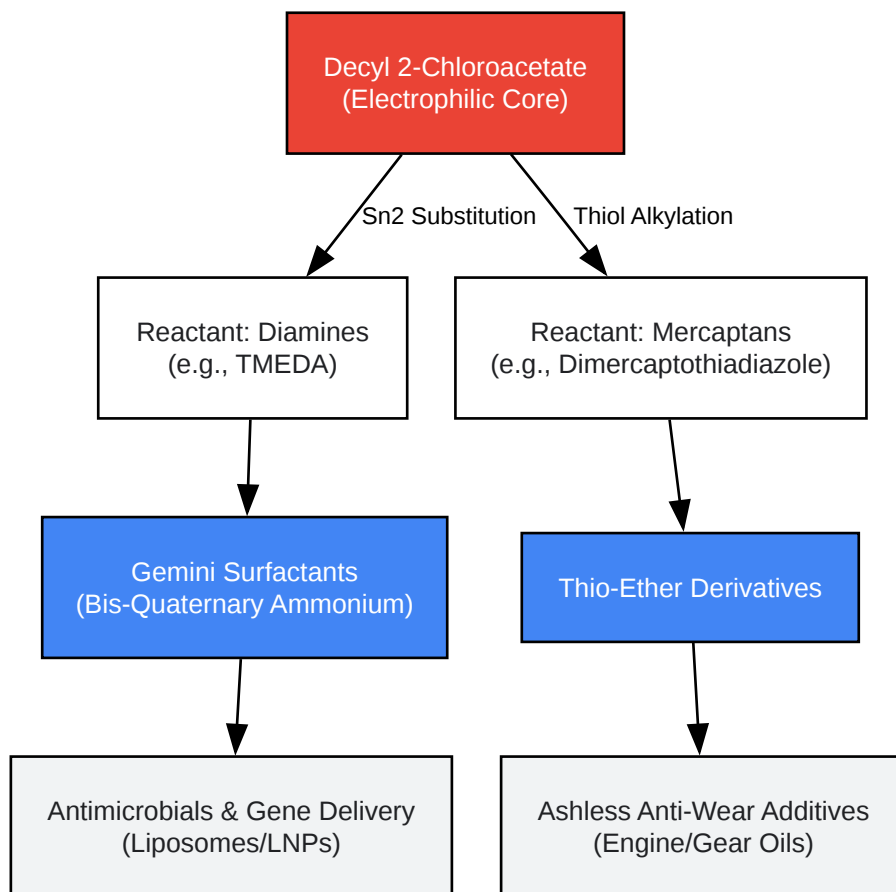
Decyl 2-chloroacetate acts as a lipophilic "warhead" in organic synthesis. Its primary utility lies in introducing a C10 hydrophobic tail coupled with a reactive ester linkage.

Key Application Areas

- Cationic Gemini Surfactants:
 - Reaction with diamines (e.g., TMEDA) yields bis-quaternary ammonium salts. These "Gemini" surfactants exhibit superior critical micelle concentrations (CMC) and antimicrobial properties compared to conventional surfactants.
- Lubricant Additives (Thiadiazoles):
 - Reacted with 2,5-dimercapto-1,3,4-thiadiazole to form ashless anti-wear and anti-corrosion agents.[4] The decyl chain provides oil solubility, while the heterocyclic core binds to metal surfaces.

- Lipid Nanoparticles (LNPs):
 - Used as a precursor for biodegradable cationic lipids in mRNA delivery systems. The ester bond allows for hydrolysis and clearance in vivo, reducing toxicity.

Application Workflow Visualization



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Figure 2: Divergent application pathways for **Decyl 2-chloroacetate** in biotechnology and industrial tribology.

Safety & Handling (E-E-A-T)

As a chloroacetate ester, this compound poses specific risks related to its alkylating potential.

[3]

- Toxicity: Highly toxic by inhalation, ingestion, and skin contact.[2][3] It can be absorbed through the skin.[2][3]
- Mechanism of Toxicity: Alkylating agents can bind irreversibly to cellular proteins and DNA. The chloroacetate moiety interferes with the Krebs cycle (energy production).
- PPE Requirements:
 - Gloves: Nitrile or Butyl rubber (Latex is insufficient).
 - Respiratory: Organic vapor cartridge respirator if ventilation is poor.
 - Eye Protection: Chemical splash goggles.
- First Aid: In case of skin contact, wash immediately with soap and water. If absorbed, seek medical attention immediately (similar protocol to chloroacetic acid exposure).

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